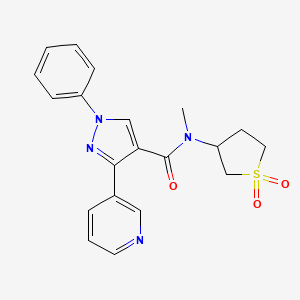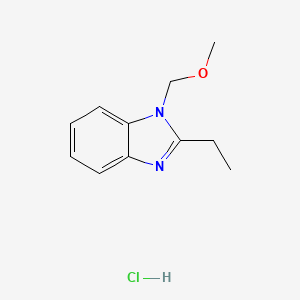
6-nitro-N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-nitro-N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-7-carboxamide, also known as NBDA, is a synthetic compound that has been extensively studied for its potential use in various scientific applications. This compound is a member of the benzodioxine family and has a unique chemical structure that makes it an attractive target for research.
Mechanism of Action
The mechanism of action of 6-nitro-N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-7-carboxamide is complex and involves multiple pathways. This compound has been shown to interact with various biological targets, including enzymes and receptors, and to modulate their activity. 6-nitro-N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-7-carboxamide has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects:
6-nitro-N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-7-carboxamide has been shown to have a variety of biochemical and physiological effects. This compound has been shown to modulate the activity of various enzymes and receptors, including those involved in neurotransmitter signaling and cell proliferation. 6-nitro-N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-7-carboxamide has also been shown to have antioxidant and anti-inflammatory properties, which may have therapeutic potential in a variety of disease states.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-nitro-N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-7-carboxamide is its potent activity against a variety of biological targets. This makes it an attractive target for drug discovery and medicinal chemistry research. However, one of the limitations of 6-nitro-N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-7-carboxamide is its complex mechanism of action, which makes it difficult to study in certain experimental systems.
Future Directions
There are several future directions for research on 6-nitro-N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-7-carboxamide. One area of interest is the development of more potent and selective analogs of this compound for use in drug discovery and medicinal chemistry. Another area of interest is the study of the physiological and biochemical effects of 6-nitro-N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-7-carboxamide in vivo, which may provide insights into its therapeutic potential. Additionally, the use of 6-nitro-N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-7-carboxamide as a tool compound for studying various biological targets, including enzymes and receptors, remains an area of active research.
Synthesis Methods
The synthesis of 6-nitro-N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-7-carboxamide involves a multi-step process that starts with the reaction of 2-nitropyridine with 2,3-dihydro-1,4-benzodioxine-7-carboxylic acid. The resulting intermediate is then subjected to a series of reactions that involve the use of various reagents and catalysts. The final product is obtained after purification and isolation steps.
Scientific Research Applications
6-nitro-N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-7-carboxamide has been extensively studied for its potential use in various scientific applications, including medicinal chemistry, drug discovery, and neuroscience research. This compound has been shown to have potent activity against a variety of biological targets, including enzymes and receptors.
properties
IUPAC Name |
6-nitro-N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5/c18-14(16-13-3-1-2-4-15-13)9-7-11-12(22-6-5-21-11)8-10(9)17(19)20/h1-4,7-8H,5-6H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTURAJARZGMNTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-methoxyphenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B7452635.png)

![N-(2,1,3-benzothiadiazol-4-yl)-2-(3-ethyl-4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B7452648.png)
![6-(2-methylphenyl)imino-4-phenyl-4-(trifluoromethyl)-3H-[1,3,5]triazino[2,1-a]isoindol-2-one](/img/structure/B7452655.png)
![4-[2-oxo-2-(2-thiophen-2-ylpyrrolidin-1-yl)ethyl]-2H-phthalazin-1-one](/img/structure/B7452661.png)
![9-Butyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,10,12,14,16-heptaen-8-one](/img/structure/B7452664.png)

![2-[(5E)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B7452688.png)
![N-[2-chloro-6-(trifluoromethyl)phenyl]-2-[2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide](/img/structure/B7452700.png)

![N-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]-3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-methylpropanamide](/img/structure/B7452717.png)
![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7452721.png)
![[2-[(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-methylamino]-2-oxoethyl] (E)-3-(1,3-benzothiazol-2-yl)prop-2-enoate](/img/structure/B7452726.png)